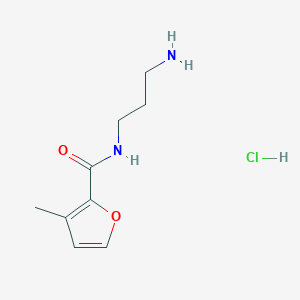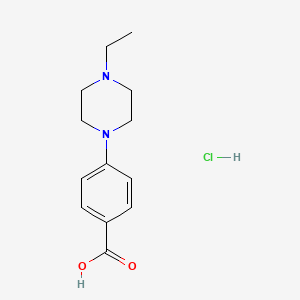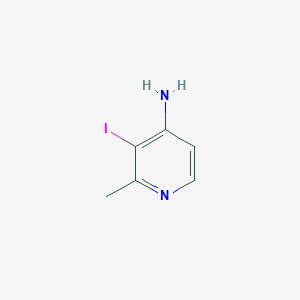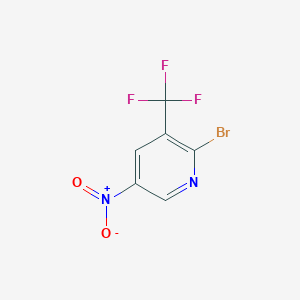![molecular formula C15H15NO2 B1523461 (Furan-2-ylméthyl)[(5-méthyl-1-benzofuran-2-yl)méthyl]amine CAS No. 1272207-56-3](/img/structure/B1523461.png)
(Furan-2-ylméthyl)[(5-méthyl-1-benzofuran-2-yl)méthyl]amine
Vue d'ensemble
Description
(Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine is a useful research compound. Its molecular formula is C15H15NO2 and its molecular weight is 241.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Médecine : Agents antimicrobiens
Les dérivés du benzofurane, tels que « (Furan-2-ylméthyl)[(5-méthyl-1-benzofuran-2-yl)méthyl]amine », se sont avérés prometteurs en tant qu'agents antimicrobiens . Ils présentent une activité significative contre une variété d'agents pathogènes, notamment les bactéries et les champignons. Ces composés peuvent être conçus pour cibler des cibles approuvées cliniquement, offrant potentiellement de nouveaux traitements pour les souches résistantes de microbes.
Agriculture : Protection des plantes
En agriculture, les composés du benzofurane sont étudiés pour leur potentiel de protection des plantes contre les ravageurs et les maladies . Leur bioactivité peut être mise à profit pour développer de nouveaux pesticides ou fongicides plus efficaces et peut-être moins nocifs pour l'environnement.
Science des matériaux : Polymères fonctionnels
L'échafaudage du benzofurane est utilisé en science des matériaux pour créer des polymères fonctionnels . Ces matériaux ont des applications dans diverses industries, notamment l'électronique et la fabrication, en raison de leurs propriétés uniques telles que la conductivité et la stabilité.
Science de l'environnement : Atténuation de la pollution
Les dérivés du benzofurane sont étudiés pour leur rôle en science de l'environnement, en particulier dans l'atténuation de la pollution . Ils pourraient être utilisés pour développer de nouvelles méthodes de dégradation des polluants ou pour créer des matériaux plus respectueux de l'environnement.
Biochimie : Inhibition enzymatique
En biochimie, les dérivés du benzofurane sont importants pour leur capacité à inhiber certaines enzymes . Cette propriété est cruciale pour le développement de nouveaux médicaments qui peuvent moduler les voies biologiques impliquées dans les maladies.
Pharmacologie : Développement de médicaments
Les applications pharmacologiques des dérivés du benzofurane sont vastes. Ils sont utilisés dans le développement d'une variété de médicaments, y compris ceux utilisés pour traiter les maladies cardiovasculaires, le cancer et les troubles neurologiques . La polyvalence du cycle du benzofurane en fait un composant précieux dans la synthèse de molécules médicamenteuses complexes.
Analyse Biochimique
Biochemical Properties
(Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, (Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine can form complexes with metal ions, which may further modulate its biochemical properties and interactions .
Cellular Effects
The effects of (Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine on various types of cells and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, (Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine has been shown to affect the expression of genes involved in oxidative stress response, leading to changes in cellular redox status . These effects highlight the compound’s potential in regulating cellular functions and responses to environmental stimuli.
Molecular Mechanism
The molecular mechanism of action of (Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it has been reported to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction . Additionally, (Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine can induce changes in gene expression by interacting with transcription factors and modulating their binding to DNA . These molecular interactions underpin the compound’s diverse biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that (Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive species . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged biological activity .
Dosage Effects in Animal Models
The effects of (Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing antioxidant defenses and reducing inflammation . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
(Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound’s metabolism may result in the production of reactive intermediates that can modulate cellular redox status and signaling pathways . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of (Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which influences its cellular localization and accumulation . Additionally, (Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine can bind to plasma proteins, affecting its distribution and bioavailability in tissues . These transport and distribution mechanisms are crucial for determining the compound’s pharmacodynamics and therapeutic potential.
Subcellular Localization
The subcellular localization of (Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine plays a significant role in its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . For instance, (Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine has been shown to accumulate in the mitochondria, where it can modulate mitochondrial function and oxidative phosphorylation . Understanding its subcellular localization is essential for elucidating its precise mechanisms of action and potential therapeutic applications.
Propriétés
IUPAC Name |
1-(furan-2-yl)-N-[(5-methyl-1-benzofuran-2-yl)methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-4-5-15-12(7-11)8-14(18-15)10-16-9-13-3-2-6-17-13/h2-8,16H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVZZWVHKHZBMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2)CNCC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Oxa-7-azaspiro[2.5]octane hydrochloride](/img/structure/B1523378.png)
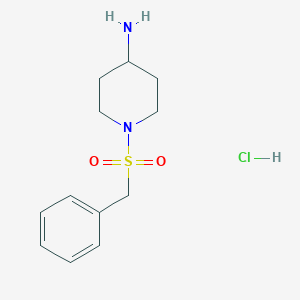
![3-[(Methylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1523381.png)
![4-[4-(Benzyloxy)phenyl]oxan-4-amine hydrochloride](/img/structure/B1523382.png)

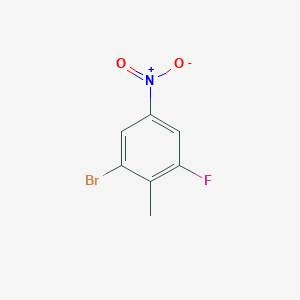
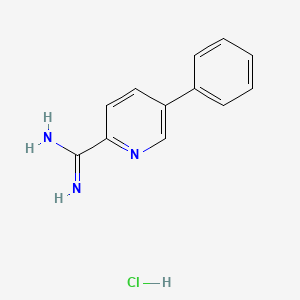
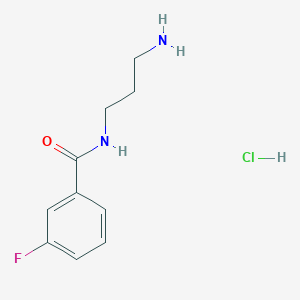
![1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine dihydrochloride](/img/structure/B1523392.png)
![4-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2,3,6-tetrahydropyridin-4-yl}phenol](/img/structure/B1523393.png)
